molecular formula C6H10O6 B12413480 D-(+)-Glucono-1,5-lactone-6-13C

D-(+)-Glucono-1,5-lactone-6-13C

Cat. No.: B12413480
M. Wt: 179.13 g/mol
InChI Key: PHOQVHQSTUBQQK-XCAICTLCSA-N
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Description

D-(+)-Glucono-1,5-lactone-6-13C: is a labeled compound of glucono-1,5-lactone, where the carbon-13 isotope is incorporated at the sixth carbon position. This compound is a derivative of gluconic acid and is commonly used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Glucono-1,5-lactone-6-13C typically involves the oxidation of D-glucose-6-13C. The reaction is carried out under mild conditions using bromine water or other oxidizing agents to convert the glucose into gluconic acid, which then cyclizes to form the lactone.

Industrial Production Methods: On an industrial scale, the production of this compound involves the fermentation of glucose-6-13C using specific strains of microorganisms that can oxidize glucose to gluconic acid. The gluconic acid is then purified and cyclized to form the lactone.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-(+)-Glucono-1,5-lactone-6-13C can undergo oxidation to form gluconic acid.

    Reduction: It can be reduced back to glucose-6-13C under specific conditions.

    Hydrolysis: The compound can hydrolyze in aqueous solutions to form gluconic acid.

Common Reagents and Conditions:

    Oxidation: Bromine water or other mild oxidizing agents.

    Reduction: Catalytic hydrogenation or other reducing agents.

    Hydrolysis: Aqueous solutions, often under acidic or basic conditions.

Major Products:

    Oxidation: Gluconic acid.

    Reduction: Glucose-6-13C.

    Hydrolysis: Gluconic acid.

Scientific Research Applications

D-(+)-Glucono-1,5-lactone-6-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Metabolic Studies: Used to trace metabolic pathways in biological systems.

    NMR Spectroscopy: The carbon-13 label allows for detailed NMR studies to understand the structure and dynamics of molecules.

    Enzyme Mechanism Studies: Helps in studying the mechanisms of enzymes that interact with gluconic acid or its derivatives.

    Pharmaceutical Research: Used in the development and testing of drugs that target metabolic pathways involving gluconic acid.

Mechanism of Action

The mechanism of action of D-(+)-Glucono-1,5-lactone-6-13C involves its conversion to gluconic acid in aqueous solutions. This conversion is crucial for its role in metabolic studies, as gluconic acid is involved in various biochemical pathways. The carbon-13 label allows researchers to track the compound through these pathways using NMR spectroscopy, providing insights into the molecular targets and pathways involved.

Comparison with Similar Compounds

    Glucono-1,5-lactone: The non-labeled version of the compound.

    Gluconic Acid: The hydrolyzed form of glucono-1,5-lactone.

    Glucose-6-13C: The labeled precursor used in the synthesis of D-(+)-Glucono-1,5-lactone-6-13C.

Uniqueness: this compound is unique due to its isotopic labeling, which allows for detailed studies in various scientific fields. The carbon-13 label provides a distinct advantage in NMR spectroscopy and metabolic studies, making it a valuable tool for researchers.

Properties

Molecular Formula

C6H10O6

Molecular Weight

179.13 g/mol

IUPAC Name

(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxy(113C)methyl)oxan-2-one

InChI

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1/i1+1

InChI Key

PHOQVHQSTUBQQK-XCAICTLCSA-N

Isomeric SMILES

[13CH2]([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(=O)O1)O)O)O)O

Origin of Product

United States

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